molecular formula C22H30Cl2N2O5 B2865262 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride CAS No. 474002-05-6

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride

Cat. No. B2865262
CAS RN: 474002-05-6
M. Wt: 473.39
InChI Key: VIHVCASIHGPPKS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a methoxyphenoxy group, which could potentially contribute to its biological activity. The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many bioactive compounds, including some drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their connection via the appropriate linkers. The exact method would depend on the desired final product and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially adopt multiple conformations, and the overall shape of the molecule would be influenced by the positions of the other groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the methoxyphenoxy group. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the piperazine ring could potentially make it more soluble in water, while the methoxyphenoxy group could potentially increase its lipophilicity .

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the synthesis and evaluation of compounds with structures related to 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride, focusing on their biological activities. For instance, Bektaş et al. (2007) investigated the antimicrobial activities of novel triazole derivatives, which include compounds synthesized from various primary amines, indicating their potential use in developing antimicrobial agents (Bektaş et al., 2007).

Antidepressant and Serotonergic Activity

Martínez et al. (2001) synthesized new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, suggesting their use in creating new classes of antidepressant drugs. This highlights the significance of structural elements in modulating receptor and transporter interactions, potentially informing the design of compounds with specific pharmacological profiles (Martínez et al., 2001).

Anticancer Activity

Lv et al. (2019) described the synthesis, crystal structure, and in vitro anticancer activities of a heterocyclic compound against human bone cancer cell lines. This study exemplifies the potential therapeutic applications of such compounds in oncology, including the molecular docking investigations to understand their mechanisms of action (Lv et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s a drug, further studies could be conducted to optimize its properties, study its mechanism of action, and evaluate its efficacy and safety in clinical trials .

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5.2ClH/c1-26-19-3-5-20(6-4-19)27-15-18(25)14-24-10-8-23(9-11-24)13-17-2-7-21-22(12-17)29-16-28-21;;/h2-7,12,18,25H,8-11,13-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHVCASIHGPPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride

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